N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Description

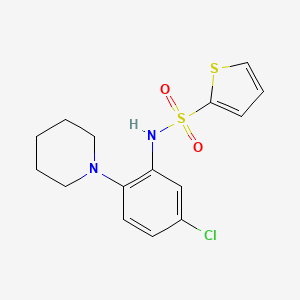

N-(5-Chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide (CAS: 746609-35-8) is a sulfonamide derivative characterized by a thiophene-2-sulfonamide core linked to a substituted phenyl group. The phenyl ring is functionalized with a 5-chloro substituent and a piperidin-1-yl group at the 2-position. The compound is marketed as a specialty chemical by CymitQuimica, with pricing reflecting its complex synthesis (e.g., €2,464.00 per 100 mg) .

Properties

Molecular Formula |

C15H17ClN2O2S2 |

|---|---|

Molecular Weight |

356.9 g/mol |

IUPAC Name |

N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C15H17ClN2O2S2/c16-12-6-7-14(18-8-2-1-3-9-18)13(11-12)17-22(19,20)15-5-4-10-21-15/h4-7,10-11,17H,1-3,8-9H2 |

InChI Key |

ORGNRSIXAIRUBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CS3 |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, also known as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound's chemical formula is , and it features a thiophene ring, a sulfonamide group, and a piperidine moiety. These structural components contribute to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide |

| Molecular Weight | 348.89 g/mol |

| CAS Number | 746609-35-8 |

This compound has been identified as a novel activator of the transient receptor potential channel ML3 (TRPML3) . TRPML3 is involved in various physiological processes, including calcium signaling and cellular homeostasis. Activation of this channel can influence numerous cellular functions, making this compound significant in pharmacological research .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds can range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity .

Anticancer Potential

The compound's ability to selectively activate TRPML3 may also contribute to its anticancer potential. Studies have demonstrated that TRPML3 activation can induce apoptosis in cancer cells, providing a potential therapeutic avenue for treating malignancies . The selectivity in targeting cancer cells while sparing normal tissues highlights its promise in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on TRPML3 Activation : A study demonstrated that this compound effectively activates TRPML3 channels, leading to increased intracellular calcium levels and subsequent cellular responses.

- Antimicrobial Efficacy : In vitro studies showed that related compounds with similar structures exhibit significant antimicrobial activity against resistant strains of bacteria, reinforcing the potential of thiophene derivatives in drug development .

- Anticancer Activity : Research indicated that TRPML3 activation by this compound could trigger apoptotic pathways in cancer cells, suggesting its role as a candidate for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other biologically active compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Phenylthiophene-2-sulfonamide | Urease inhibition | Targets urease enzyme |

| 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl pyrazole | 5-HT7 receptor antagonist | Antidepressant-like effects |

This compound stands out due to its specific activation of TRPML3 channels, which is not a common feature among other compounds in this class.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, have been extensively studied for their antimicrobial properties. These compounds generally inhibit bacterial growth by targeting the folate synthesis pathway.

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound demonstrated minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L, showcasing its effectiveness against resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Its structure allows it to interfere with critical metabolic pathways in rapidly dividing cells.

Case Study: Evaluation of Antiproliferative Activity

In vitro studies assessed the compound's effectiveness using the GI50 metric, which measures the concentration required to inhibit cell growth by 50%. Related compounds have shown GI50 values as low as 38 nM against certain cancer cell lines, indicating substantial potency . The mechanism of action is believed to involve the inhibition of specific enzymes essential for cell proliferation.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Similar compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via urine. Ongoing research aims to elucidate the safety profile and potential side effects associated with this compound .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The thiophene ring's electron-withdrawing sulfonamide group activates the 5-chloro position for nucleophilic displacement. Microwave-assisted SNAr reactions demonstrate exceptional efficiency:

This method eliminates traditional protecting groups (e.g., PMB) while maintaining regioselectivity . Comparative studies show MW irradiation reduces reaction times by 83% compared to conventional heating .

Sulfonamide Functionalization

The sulfonamide (-SO₂NH-) group participates in:

-

Acid/Base Reactions : Forms salts with strong acids (HCl, H₂SO₄) or deprotonates in basic media (pH > 10).

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF using K₂CO₃ as base to yield N-alkylated derivatives.

Piperidine Ring Modifications

The piperidin-1-yl group undergoes:

-

Quaternary Ammonium Formation : Reacts with methyl iodide to form N-methylpiperidinium derivatives .

-

Ring-Opening Reactions : Treatment with concentrated HBr cleaves the piperidine ring to form secondary amines.

Thiophene Ring Reactivity

The thiophene moiety participates in:

-

Electrophilic Substitution : Bromination at C-3/C-4 positions using Br₂/FeBr₃.

-

Oxidation : Forms thiophene-S,S-dioxide derivatives with H₂O₂/AcOH.

Stability Under Physiological Conditions

Studies using TRPML3 activation assays reveal:

-

Thermal Degradation : Decomposes above 200°C via sulfonamide cleavage.

Comparative Reactivity Table

This compound's versatility in SNAr, functional group interconversion, and stability under physiological conditions makes it a valuable scaffold for medicinal chemistry and materials science. Research gaps remain in asymmetric catalysis applications and large-scale industrial synthesis protocols.

Comparison with Similar Compounds

Thiophene Sulfonamide Derivatives with Propargyl Groups

Compounds such as 5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9b) (67.9% yield) and 5-Bromo-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9c) (45.0% yield) share the thiophene sulfonamide backbone but feature a propargyl (prop-2-yn-1-yl) group instead of the piperidinylphenyl moiety. These derivatives exhibit lower molecular complexity and higher synthetic yields compared to the target compound, suggesting that the piperidinylphenyl group introduces steric and electronic challenges during synthesis .

| Compound | Substituent | Yield | Physical State |

|---|---|---|---|

| Target Compound | 5-Cl, 2-piperidinylphenyl | N/A | Solid (priced) |

| 9b | 5-Cl, propargyl | 67.9% | Orange liquid |

| 9c | 5-Br, propargyl | 45.0% | Orange liquid |

Piperidine vs. Pyrrolidine Analogues

The compound 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide () replaces the piperidine ring with a pyrrolidine (5-membered cyclic amine) and incorporates a pyridazine moiety. Piperidine’s larger ring size may confer greater conformational flexibility and altered binding kinetics compared to pyrrolidine, which has a more rigid structure.

Indole-Containing Sulfonamides

N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide () features an indole-ethyl group instead of the piperidinylphenyl substituent. Indole’s aromatic system and hydrogen-bonding capacity may direct this compound toward serotonin-like receptor targets, whereas the target compound’s piperidine group could favor interactions with amine-binding enzymes (e.g., kinases or GPCRs) .

Physicochemical and Economic Considerations

- Physical State : The target compound is sold as a solid, whereas simpler derivatives (e.g., 9a–9c ) are liquids, indicating that the piperidinylphenyl group enhances crystallinity .

- Cost : The high price (€2,464.00 per 100 mg) reflects synthetic complexity, possibly involving multi-step purifications or specialized reagents .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5-chloro-2-piperidin-1-ylphenyl)thiophene-2-sulfonamide?

The synthesis typically involves sequential functionalization of the phenyl and thiophene rings. For example:

- Sulfonamide Formation : Reacting thiophene-2-sulfonyl chloride with a substituted aniline derivative (e.g., 5-chloro-2-piperidin-1-ylaniline) under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Piperidine Substitution : Introducing the piperidine moiety via nucleophilic aromatic substitution (SNAr) on a chlorinated phenyl intermediate, often requiring catalytic copper or palladium in polar aprotic solvents like DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Enzyme Inhibition Assays : Test against carbonic anhydrase II/IX (common sulfonamide targets) using stopped-flow CO₂ hydration or fluorometric methods .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Docking Studies : Preliminary in silico analysis with Protein Data Bank (PDB) entries (e.g., 4iwz for hCA II) to predict binding modes .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the piperidine group be addressed?

- Directing Groups : Use meta-chloro substituents on the phenyl ring to direct SNAr to the para position relative to the sulfonamide .

- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination for sterically hindered substrates .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of piperidine in SNAr reactions .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents systematically:

- Replace piperidine with morpholine or pyrrolidine to assess ring size effects.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonamide acidity .

- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic features with bioactivity .

- Fragment-Based Design : Test truncated analogs (e.g., thiophene-sulfonamide alone) to identify critical binding motifs .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum), membrane permeability (Caco-2 assays), and metabolic pathways (CYP450 enzymes) .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that explain discrepancies .

- Dose Optimization : Adjust dosing regimens in animal models to match effective in vitro concentrations .

Q. What mechanistic studies elucidate its interaction with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .

- X-ray Co-crystallography : Resolve binding poses (e.g., sulfonamide oxygen coordinating Zn²⁺ in carbonic anhydrase active sites) .

- Site-Directed Mutagenesis : Validate critical residues (e.g., Thr200 in hCA II) via alanine-scanning mutants .

Q. How can computational methods improve target prediction for this compound?

- Reverse Docking : Screen against multiple PDB targets (e.g., kinases, GPCRs) using Glide or AutoDock .

- Machine Learning Models : Train on ChEMBL bioactivity data to predict off-target effects .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD, hydrogen bond persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.